1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one
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Overview
Description
1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyridazine family, known for its diverse pharmacological activities. The unique structure of this compound allows for various functional modifications, making it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methyl group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation . The pathways involved often include signaling cascades that regulate cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one can be compared with other similar compounds in the pyrazolopyridazine family:
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: Known for its potent cyclooxygenase-2 inhibition.
Pyrazolo[1,5-a]pyrimidines: These compounds are recognized for their fluorescent properties and applications in bioimaging.
Pyrazolo[3,4-d]pyrimidines: Noted for their anticancer activity and use in the synthesis of triazole derivatives.
The uniqueness of this compound lies in its versatile pharmacological profile and its potential for functional modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6-9(7(2)13)8-4-3-5-10-12(8)11-6/h3-5H,1-2H3 |
InChI Key |
HOMNJJMKJWBJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C(=O)C)C=CC=N2 |
Origin of Product |
United States |
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